2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with refluxing and cooling steps to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzamides .
Scientific Research Applications
2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines, while its anticancer activity could be due to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities, such as anti-inflammatory and anticancer properties
Fluorobenzamides: These compounds contain the fluorobenzamide moiety and are used in various medicinal applications.
Uniqueness
2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of the oxadiazole ring and fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H8FN3O2 |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(14-16-13-6)12-10(15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
InChI Key |
GDXHFNJYKWAXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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